N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine
Description
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a bifunctional pyrazole derivative characterized by two substituted pyrazole rings linked via a methylene (-CH2-) bridge. The first pyrazole ring (1-ethyl-5-fluoro-1H-pyrazol-4-yl) features an ethyl group at the N1 position and a fluorine atom at the C5 position. The second pyrazole (1-propyl-1H-pyrazol-3-amine) contains a propyl group at N1 and an amine moiety at C3.
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C12H18FN5/c1-3-6-17-7-5-11(16-17)14-8-10-9-15-18(4-2)12(10)13/h5,7,9H,3-4,6,8H2,1-2H3,(H,14,16) |
InChI Key |
RZHOMQJEGWLAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=C(N(N=C2)CC)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
Hydrazine derivatives react with 1,3-diketones under acidic or basic conditions to form pyrazole rings. For example, 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is synthesized via cyclocondensation of ethyl hydrazine carboxylate with fluorinated diketones in ethanol at 80°C for 18 hours.
Key Conditions:
tert-Butoxide-Assisted C-(C=O) Coupling
A novel method involves tert-butoxide-mediated coupling of esters with alkynes or enamines to form pyrazoles directly. This approach avoids intermediate isolation, improving efficiency.
Example Reaction:
Alkylation and Fluorination
Introduction of Ethyl and Propyl Groups
Alkylation at the pyrazole nitrogen is achieved using alkyl halides (e.g., ethyl iodide, propyl bromide) under basic conditions:
Procedure:
-
Dissolve pyrazole intermediate in THF.
-
Add sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Introduce alkyl halide dropwise at 0°C.
Optimization Data:
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaH | THF | 0°C → RT | 82% |
| K₂CO₃ | DMF | RT | 68% |
Fluorination at Position 5
Fluorine is introduced using Selectfluor® ([1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)]) in acetonitrile at 60°C.
Reaction Mechanism:
Amine Coupling via Reductive Amination
The methylene-linked amine bridge is formed through reductive amination between 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde and 1-propyl-1H-pyrazol-3-amine:
Steps:
-
Mix aldehyde and amine in dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent.
-
Stir at room temperature for 24 hours.
Critical Parameters:
-
Molar ratio (aldehyde:amine): 1:1.2
-
Solvent: DCM or methanol
-
Yield: 65–78%
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and gradients of hexane/ethyl acetate (3:1 to 10:1).
Analytical Validation
-
NMR Spectroscopy: ¹H NMR confirms substituent positions (e.g., ethyl δ 1.2–1.4 ppm; fluorine δ −120 ppm in ¹⁹F NMR).
-
Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (C₁₂H₁₈FN₅: 251.30 g/mol).
-
X-ray Crystallography: Resolves crystal packing and hydrogen bonding (triclinic space group P1).
Industrial-Scale Optimization
For bulk production, continuous flow reactors enhance yield and reduce reaction times:
Case Study:
-
Reactor Type: Microfluidic tubular reactor
-
Throughput: 500 g/hour
-
Purity: >99% (HPLC)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Requires toxic hydrazines | 70–85% |
| tert-Butoxide coupling | One-pot synthesis | Limited substrate scope | 60–75% |
| Reductive amination | Mild conditions | Sensitivity to moisture | 65–78% |
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anti-inflammatory and Anticancer Activities
Research has demonstrated that compounds containing pyrazole structures exhibit anti-inflammatory and anticancer properties. For instance, studies have indicated that pyrazole derivatives can inhibit various inflammatory pathways and tumor growth.
Case Study: Anti-inflammatory Potential
In a study published by Bouabdallah et al., derivatives of pyrazole were screened for their cytotoxic effects against cancer cell lines, revealing significant activity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively . This suggests that N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine could possess similar therapeutic potential.
Table 2: Summary of Biological Activities
Synthesis and Development
The synthesis of this compound typically involves multicomponent reactions that streamline the production of complex molecules while maintaining high yields and purity levels. Recent advancements in synthetic methodologies have facilitated the development of novel pyrazole derivatives with improved pharmacological profiles .
Table 3: Synthesis Methods Overview
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analogs. †Fluorine substitution is known to improve metabolic stability and electronegativity in drug design .
Key Observations:
The fluoro substituent at C5 may enhance electronic effects, such as hydrogen-bonding capacity, compared to non-halogenated analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .
Molecular Weight Trends :
- The target compound (≈252.3 g/mol) falls within the typical range for small-molecule therapeutics, similar to 1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine (256.3 g/mol) .
Synthetic Routes :
- Copper-catalyzed coupling reactions, as described for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (using cesium carbonate and copper(I) bromide) , may apply to the target compound’s synthesis.
Biological Relevance :
- Pyrazole derivatives with fluorinated substituents (e.g., fluorothiophene in ) are often explored in kinase inhibition or antimicrobial applications, though specific data for the target compound remain speculative.
Notes
- Data Gaps : Experimental parameters such as melting point, solubility, and bioactivity for the target compound are unavailable in the provided evidence. Analogous compounds (e.g., ) also lack such data, highlighting a need for further characterization.
- Synthesis Challenges : The steric bulk of the ethyl and propyl groups may complicate purification steps, as seen in chromatographic methods for similar amines .
Biological Activity
N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-inflammatory and anticancer effects. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1856056-98-8 |
| Molecular Formula | C12H19ClFN5 |
| Molecular Weight | 287.77 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate enzyme activities and receptor functions, leading to various therapeutic effects. For instance, it may inhibit key pathways involved in inflammation and cancer cell proliferation.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
Case Studies:
- MCF7 (breast cancer) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 3.79 µM.
- NCI-H460 (lung cancer) : Showed notable growth inhibition with an IC50 of around 12.50 µM.
These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics .
2. Anti-inflammatory Effects
In addition to its anticancer properties, this pyrazole derivative has demonstrated anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. It was reported that modifications in its structure can enhance its efficacy in reducing inflammation .
Comparative Efficacy
A comparative analysis of different pyrazole derivatives reveals that structural variations significantly influence their biological activities. The following table summarizes the IC50 values for selected compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3,5-dimethylpyrazol-1-yl)methyl-aniline | Hep2 | 3.25 |
| Ethyl-(2-hydroxypropyl)-3-(aryl)-pyrazole | A549 | 26 |
| N-[5-fluoro-pyrazolyl]methyl-propyl-pyrazole | MCF7 | 3.79 |
| N-[5-fluoro-pyrazolyl]methyl-propyl-pyrazole | NCI-H460 | 12.50 |
Q & A
Q. What are the key structural features of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine, and how do they influence its chemical reactivity?
The compound features two pyrazole rings: one substituted with an ethyl group and fluorine at positions 1 and 5, respectively, and the other with a propyl group at position 1. The amine functional group bridges the two rings via a methylene linker. The fluorine atom enhances electronegativity and potential hydrogen-bonding interactions, while the alkyl groups (ethyl, propyl) contribute to lipophilicity, affecting solubility and membrane permeability. These features make the compound amenable to nucleophilic substitution or cross-coupling reactions for further derivatization .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical synthesis involves:
Pyrazole ring formation : Condensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.
Fluorination : Introduction of fluorine via electrophilic substitution (e.g., using Selectfluor®) or displacement of a leaving group (e.g., chloride) with a fluoride source.
Alkylation : Propyl and ethyl groups are introduced via nucleophilic substitution or Mitsunobu reactions.
Amine coupling : The methylene-linked amine bridge is formed using reductive amination or Buchwald-Hartwig coupling. Reaction conditions (e.g., solvent polarity, temperature) are critical to minimize side products .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions and confirm regioselectivity (e.g., fluorine’s deshielding effect on adjacent protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (251.30 g/mol) and fragmentation patterns .
- Elemental Analysis : Confirms C, H, N percentages (e.g., C: 57.36%, H: 7.22%, N: 27.87%) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., Fukui indices for reactive sites), while molecular docking simulates interactions with targets like kinases or GPCRs. For instance, the fluorine atom may stabilize ligand-receptor interactions via halogen bonding. MD simulations assess binding stability under physiological conditions, informing structural modifications to enhance affinity or reduce off-target effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or cellular models. To address this:
Q. How does this compound compare structurally and functionally to its analogs?
A comparative analysis with analogs (see table below) reveals that:
| Compound | Key Differences | Bioactivity Impact |
|---|---|---|
| Target compound | Fluorine at C5, propyl at N1 | Enhanced kinase inhibition |
| Analog 1 (C9H17N3) | No fluorine, simpler chain | Reduced target affinity |
| Analog 2 (C12H19FN5) | Longer alkyl chain | Improved solubility |
Fluorine’s electronegativity and the propyl group’s steric bulk are critical for selectivity .
Q. What methodologies are used to study its pharmacokinetic properties in preclinical models?
- ADME profiling :
- Absorption : Caco-2 cell monolayers predict intestinal permeability.
- Metabolism : Liver microsomes identify major metabolites (e.g., oxidative defluorination).
- Pharmacokinetic (PK) studies : LC-MS/MS quantifies plasma/tissue concentrations in rodent models after IV/oral dosing. The compound’s logP (~2.5) suggests moderate blood-brain barrier penetration .
Methodological Challenges
Q. What purification challenges arise during synthesis, and how are they addressed?
The compound’s polarity and low crystallinity complicate purification. Strategies include:
Q. How are stability issues managed in biological assays?
- Light sensitivity : Store solutions in amber vials to prevent photodegradation.
- Oxidative degradation : Add antioxidants (e.g., ascorbic acid) to assay buffers.
- Temperature control : Conduct experiments at 4°C if instability is time-dependent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
